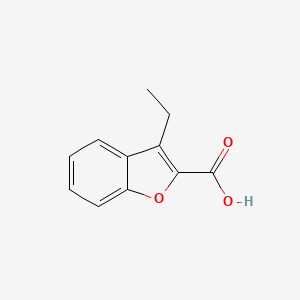

3-Ethyl-1-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 3-Ethyl-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJMNAIMOCVKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510769 | |

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-96-0 | |

| Record name | 3-Ethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-1-benzofuran-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-1-benzofuran-2-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Ethyl-1-benzofuran-2-carboxylic acid. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] While specific literature on the 3-ethyl derivative is limited, this document extrapolates from well-established chemical principles and data on analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will delve into a reliable synthetic pathway via the Perkin rearrangement, explore the compound's chemical reactivity for further derivatization, and present its predicted spectroscopic signature for analytical verification. The protocols and mechanistic insights are designed to be self-validating, providing the causality behind experimental choices to ensure scientific integrity and practical applicability.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The benzofuran core, a heterocyclic system consisting of a fused benzene and furan ring, is a foundational motif in drug discovery.[1][3] Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its importance.[2] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic applications, from antiarrhythmic agents like Amiodarone to potent antitumor and antimicrobial agents.[1][4] The substituents on the benzofuran ring system critically influence the molecule's biological activity, making the synthesis of specifically functionalized derivatives, such as 3-Ethyl-1-benzofuran-2-carboxylic acid, a key objective for developing new therapeutic agents.[4][5]

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Significance |

| Molecular Formula | C₁₁H₁₀O₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 190.19 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |

| Appearance | White to off-white solid | Typical for crystalline organic acids. |

| Melting Point | 160-170 °C (estimated) | Similar to other substituted benzofuran carboxylic acids. Purity dependent. |

| pKa | 3.5 - 4.5 (estimated) | The carboxylic acid proton is acidic, influenced by the electron-withdrawing nature of the aromatic system. Affects solubility and ionization state at physiological pH. |

| LogP | ~2.5 (estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. The ethyl group increases lipophilicity compared to the unsubstituted acid. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water; soluble in aqueous base. | The carboxylic acid allows for salt formation in basic solutions, enhancing aqueous solubility. |

Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid

The synthesis of benzofuran-2-carboxylic acids is well-documented, with the Perkin rearrangement of 3-halocoumarins being a robust and high-yielding method.[7][8] This reaction involves a base-catalyzed ring contraction that is highly efficient for this class of compounds.[9]

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from commercially available 2-hydroxypropiophenone. The first step is the formation of a 3-bromo-4-ethylcoumarin intermediate, followed by the Perkin rearrangement to yield the target acid.

Caption: Proposed two-step synthesis of the target compound.

Mechanism: The Perkin Rearrangement

The cornerstone of this synthesis is the Perkin rearrangement. This reaction proceeds via a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic substitution.

Causality of the Mechanism:

-

Lactone Cleavage: The hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This is a standard ester hydrolysis mechanism, favored by the strained six-membered ring.

-

Intramolecular Cyclization: The resulting phenoxide is a potent nucleophile perfectly positioned to displace the bromide atom on the adjacent vinyl halide. This intramolecular SₙAr-type reaction forms the five-membered furan ring, which is thermodynamically favorable.

-

Protonation: Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Caption: Mechanism of the Perkin rearrangement.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the coumarin intermediate in Step 1, confirmed by analytical techniques, is a prerequisite for proceeding to Step 2. The final product's identity is confirmed by melting point and spectroscopic analysis.

Step 1: Synthesis of 3-Bromo-4-ethylcoumarin

-

Rationale: This step first creates the coumarin core via a Pechmann condensation variant, followed by a radical bromination at the 3-position.

-

To a 250 mL round-bottom flask, add 2-hydroxypropiophenone (10.0 g, 66.6 mmol) and malonic acid (8.3 g, 79.9 mmol).

-

Carefully add acetic anhydride (30 mL) and heat the mixture to 100 °C with stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into 200 mL of ice-water. Stir until a solid precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 4-ethylcoumarin.

-

Dissolve the crude 4-ethylcoumarin (assumed 66.6 mmol) in 100 mL of carbon tetrachloride. Add N-bromosuccinimide (NBS, 13.1 g, 73.3 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, ~100 mg).

-

Reflux the mixture for 3 hours. The reaction is complete when the denser NBS is consumed and succinimide floats at the surface.

-

Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield pure 3-bromo-4-ethylcoumarin.

Step 2: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid

-

Rationale: This step executes the Perkin rearrangement. The use of aqueous sodium hydroxide serves as both the base and the reaction medium. Refluxing provides the necessary activation energy for the reaction.[7]

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-4-ethylcoumarin (10.0 g, 39.5 mmol) in 100 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for 2 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid (~15-20 mL) with vigorous stirring. A precipitate will form.

-

Filter the white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-Ethyl-1-benzofuran-2-carboxylic acid.

Chemical Reactivity and Derivatization

The structure of 3-Ethyl-1-benzofuran-2-carboxylic acid offers several sites for chemical modification, making it a versatile scaffold for creating libraries of compounds in drug discovery programs.

-

Carboxylic Acid (Position 2): This is the most reactive site for derivatization.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like DCC/DMAP will yield the corresponding esters. Esters are often used as prodrugs to improve bioavailability.

-

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride with SOCl₂) followed by reaction with primary or secondary amines produces a wide range of amides.[4] This is a common strategy to explore structure-activity relationships.[3]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Benzene Ring (Positions 4, 5, 6, 7): The benzene part of the molecule can undergo electrophilic aromatic substitution. The existing fused furan ring and its substituents will direct incoming electrophiles. The ether oxygen is ortho-, para-directing and activating, while the acyl group is meta-directing and deactivating. The overall regioselectivity will be a balance of these effects, generally favoring positions 5 and 7.

-

Halogenation: Reaction with Br₂ in acetic acid can introduce a bromine atom.

-

Nitration: Treatment with a mixture of nitric and sulfuric acid can install a nitro group, which can be further reduced to an amine.

-

Spectroscopic and Analytical Characterization

Unambiguous characterization of the synthesized 3-Ethyl-1-benzofuran-2-carboxylic acid is critical. The following spectroscopic data are predicted based on the known spectra of analogous compounds.[1][10][11]

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.0 ppm (s, 1H, -COOH): Broad singlet, exchangeable with D₂O.δ 7.5-7.8 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 4 and 7.δ 7.2-7.4 ppm (m, 2H, Ar-H): Aromatic protons, likely at positions 5 and 6.δ ~2.9 ppm (q, J ≈ 7.5 Hz, 2H, -CH₂CH₃): Quartet for the methylene protons.δ ~1.3 ppm (t, J ≈ 7.5 Hz, 3H, -CH₂CH₃): Triplet for the methyl protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 ppm (C=O, acid)δ ~155 ppm (Ar C-O)δ ~145 ppm (Ar C-C=O)δ 120-130 ppm (4 Ar CH signals)δ ~115 ppm (Ar C-C-O)δ ~112 ppm (C3-Et)δ ~18 ppm (-CH₂CH₃)δ ~14 ppm (-CH₂CH₃) |

| IR (KBr, cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch from carboxylic acid)~1680 cm⁻¹ (strong, C=O stretch from carboxylic acid)~1600, 1450 cm⁻¹ (C=C aromatic stretches)~1250 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | m/z 190 [M]⁺ : Molecular ion peak.m/z 175 [M-CH₃]⁺ : Loss of a methyl radical.m/z 145 [M-COOH]⁺ : Decarboxylation, a common fragmentation for carboxylic acids. |

Potential Applications in Drug Development

The benzofuran-2-carboxylic acid scaffold is a well-established pharmacophore. Derivatives have shown significant potential in various therapeutic areas.

-

Anticancer Agents: Many substituted benzofurans have been reported to possess cytotoxic activity against various cancer cell lines.[1][7]

-

Antimicrobial Agents: The scaffold is present in compounds with antifungal and antibacterial properties.[4][12]

-

Ischemic Cell Death Inhibitors: Specific 3-substituted-benzofuran-2-carboxylic esters have been identified as potent inhibitors of cell death associated with ischemia.[5]

-

Antioxidant Activity: Benzofuran derivatives can act as free radical scavengers and have shown antioxidant potential.[2]

The introduction of a 3-ethyl group provides a moderate increase in lipophilicity compared to a methyl group, which can favorably impact pharmacokinetic properties such as cell membrane permeability and metabolic stability. This makes 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives attractive candidates for screening in various biological assays.

Conclusion

3-Ethyl-1-benzofuran-2-carboxylic acid represents a valuable, yet underexplored, member of the medicinally significant benzofuran family. This guide provides a robust and scientifically grounded framework for its synthesis via the Perkin rearrangement, a detailed prediction of its chemical and spectroscopic properties, and an overview of its potential for derivatization. The methodologies and insights presented herein are intended to empower researchers in medicinal chemistry and drug discovery to confidently synthesize, characterize, and utilize this versatile compound as a scaffold for developing novel therapeutic agents.

References

-

Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, May 2021.

-

Eriksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.

-

Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

-

Padakanti, S., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses.

-

Piras, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.

-

Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

-

Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters.

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Zhang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Synlett.

-

Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Ostrowska, K., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate.

-

PubChem. (n.d.). Disodium lauryl sulfosuccinate.

-

ChemicalBook. (n.d.). Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum.

-

Wikipedia. (n.d.). Perkin rearrangement.

-

Park, J. H., et al. (2015). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic Letters.

-

BenchChem. (n.d.). Synthesis of Ortho-Acylphenols.

-

The Good Scents Company. (n.d.). disodium C-lauryl sulfosuccinate.

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid.

-

Marriott, K. C., et al. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction [agris.fao.org]

- 9. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 10. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum [chemicalbook.com]

- 11. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-1-benzofuran-2-carboxylic acid is a heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substituent pattern on the benzofuran core, particularly at the 2 and 3 positions, plays a crucial role in modulating its pharmacological profile. The presence of a carboxylic acid at the 2-position and an ethyl group at the 3-position makes 3-Ethyl-1-benzofuran-2-carboxylic acid a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[5][6] This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this target molecule, including a detailed retrosynthetic analysis, step-by-step experimental protocols, and characterization data.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Ethyl-1-benzofuran-2-carboxylic acid suggests a straightforward disconnection of the carboxylic acid to its corresponding ethyl ester, ethyl 3-ethyl-1-benzofuran-2-carboxylate . This ester can be envisioned to be formed through an intramolecular cyclization of a suitably substituted phenolic precursor. A key disconnection then involves breaking the C-O bond of the furan ring, leading back to a 2-hydroxy-acyl-phenone derivative. This retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of 3-Ethyl-1-benzofuran-2-carboxylic acid.

This analysis points to two primary starting materials: 2'-hydroxybutyrophenone and ethyl bromoacetate . The forward synthesis will, therefore, involve the O-alkylation of 2'-hydroxybutyrophenone with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring, and concluding with the hydrolysis of the ethyl ester to the desired carboxylic acid.

Key Synthesis Pathway: From 2'-Hydroxybutyrophenone

This pathway is a robust and widely applicable method for the synthesis of 3-substituted-1-benzofuran-2-carboxylates. The choice of 2'-hydroxybutyrophenone as a starting material directly installs the required ethyl group at the future 3-position of the benzofuran ring.

Step 1: Synthesis of Ethyl 2-(1-oxo-1-phenylbutan-2-yloxy)acetate (Intermediate Phenoxyacetate)

The initial step involves the O-alkylation of 2'-hydroxybutyrophenone with ethyl bromoacetate in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Caption: O-alkylation of 2'-hydroxybutyrophenone.

Experimental Protocol:

-

To a solution of 2'-hydroxybutyrophenone (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure intermediate phenoxyacetate.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a commonly used base for this type of O-alkylation. It is strong enough to deprotonate the phenol but mild enough to avoid significant side reactions.

-

Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

-

Stoichiometry: A slight excess of ethyl bromoacetate and a larger excess of the base are used to ensure complete consumption of the starting phenol.

Step 2: Intramolecular Cyclization to Ethyl 3-Ethyl-1-benzofuran-2-carboxylate

The intermediate phenoxyacetate undergoes an intramolecular condensation reaction to form the benzofuran ring. This reaction is typically promoted by a strong base, which facilitates the formation of an enolate that then attacks the carbonyl group of the ester, followed by dehydration.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

3-Ethyl-1-benzofuran-2-carboxylic acid IUPAC name and structure

An In-Depth Technical Guide to 3-Ethyl-1-benzofuran-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 3-Ethyl-1-benzofuran-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Benzofuran derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the molecule's structural attributes, outlines a robust and validated synthetic pathway with mechanistic insights, presents expected analytical characterization data, and explores its potential applications in modern drug discovery. The narrative emphasizes the causal reasoning behind methodological choices, grounding the protocols in established chemical principles to ensure scientific integrity and reproducibility.

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

A Privileged Structure

The benzofuran nucleus, an aromatic scaffold formed by the fusion of a benzene ring and a furan ring, is a recurring motif in a vast number of natural and synthetic compounds.[4] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide array of biological targets. Consequently, benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][5]

Focus Molecule: 3-Ethyl-1-benzofuran-2-carboxylic acid

3-Ethyl-1-benzofuran-2-carboxylic acid builds upon this potent scaffold. The carboxylic acid group at the 2-position provides a critical anchor for forming strong interactions, such as salt bridges and hydrogen bonds, with enzyme active sites.[6] The ethyl group at the 3-position introduces a lipophilic element that can enhance membrane permeability and modulate binding affinity through steric and hydrophobic interactions. This specific substitution pattern makes it a compelling candidate for targeted therapeutic design.

Physicochemical and Structural Properties

A summary of the core attributes of 3-Ethyl-1-benzofuran-2-carboxylic acid is presented below. These properties are fundamental for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3-Ethyl-1-benzofuran-2-carboxylic acid | - |

| Synonyms | 3-Ethylbenzo[b]furan-2-carboxylic acid | - |

| Molecular Formula | C₁₁H₁₀O₃ | Calculated |

| Molecular Weight | 190.19 g/mol | Calculated |

| CAS Number | Not specifically assigned; Parent (Benzofuran-2-carboxylic acid): 496-41-3 | [7][8] |

| 2D Structure | - |

Strategic Synthesis and Mechanistic Insights

The construction of the benzofuran ring system can be achieved through various established synthetic routes.[9][10][11] For 3-substituted benzofuran-2-carboxylic acids, a particularly efficient and reliable method involves the O-alkylation of a salicylaldehyde derivative followed by an intramolecular condensation and subsequent hydrolysis.

Recommended Synthetic Protocol

This protocol is a two-step process designed for high yield and purity, beginning with readily available commercial starting materials.

Step 1: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate

-

Reactant Preparation: To a solution of salicylaldehyde (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a weak inorganic base, typically potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a phenoxide intermediate. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the nucleophilic substitution.

-

-

Alkylation: To the stirred suspension, add ethyl 2-bromobutanoate (1.2 eq) dropwise at ambient temperature.

-

Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Mechanism: The phenoxide ion acts as a nucleophile, attacking the α-carbon of the bromoester in an Sₙ2 reaction. This is followed by an intramolecular aldol-type condensation where the enolate of the ester attacks the aldehyde carbonyl group. Subsequent dehydration yields the stable aromatic benzofuran ring.

-

-

Work-up: After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester. Purification is achieved via column chromatography.

Step 2: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic acid

-

Saponification: Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) from Step 1 in ethanol. Add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 2.0 eq).[4]

-

Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

-

Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt.

-

-

Acidification & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and acidify to a pH of ~2 using a dilute strong acid (e.g., 1M HCl). The carboxylic acid will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 3-Ethyl-1-benzofuran-2-carboxylic acid, as a solid.[4]

Synthesis Workflow Visualization

Caption: Synthetic pathway for 3-Ethyl-1-benzofuran-2-carboxylic acid.

Alternative Synthetic Routes

An alternative and historically significant method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement.[11] This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin.[12][13][14] While effective, this route requires the prior synthesis of a substituted coumarin, making the salicylaldehyde-based approach often more direct for this specific target.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is critical. A combination of spectroscopic techniques provides a detailed fingerprint of the compound. While specific experimental data for this exact molecule is not widely published, the expected data can be reliably predicted based on analogous structures.

| Technique | Expected Observations and Rationale |

| ¹H NMR | ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH), broad singlet, deshielded. ~7.2-7.8 ppm (m, 4H): Aromatic protons on the benzene ring. ~2.9 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group, quartet due to coupling with the methyl group. ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene group. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon. ~155 ppm, ~120-130 ppm: Aromatic carbons of the benzofuran core. ~18-20 ppm: Methylene carbon of the ethyl group. ~12-14 ppm: Methyl carbon of the ethyl group. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid. ~1500-1600 cm⁻¹: C=C stretches of the aromatic rings. ~1100-1200 cm⁻¹: C-O stretch of the furan ring. |

| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z ~189.05: Corresponds to the deprotonated molecule (C₁₁H₉O₃⁻), confirming the molecular weight. |

Applications in Drug Discovery and Development

Broad-Spectrum Biological Activity of Benzofurans

The benzofuran scaffold is a key component in numerous therapeutic agents. Its derivatives are being actively investigated for a wide range of conditions, including cancer, microbial infections, and central nervous system disorders.[3][12] The structural rigidity and potential for diverse functionalization allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Specific Potential of Benzofuran-2-Carboxylic Acids as Enzyme Inhibitors

The benzofuran-2-carboxylic acid moiety is a particularly effective pharmacophore for enzyme inhibition. Research has shown that compounds with this feature can act as potent inhibitors of various kinases and other enzymes.

-

Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as powerful inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation in several cancers.[6] The carboxylic acid group is crucial for forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.

-

Carbonic Anhydrase Inhibition: This class of compounds has also been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is overexpressed in many hypoxic tumors and contributes to cancer cell survival.[15] Selective inhibition of hCA IX is a validated strategy for developing novel anticancer agents.[15][16]

The 3-ethyl substituent on the target molecule is hypothesized to enhance potency and selectivity by occupying a hydrophobic pocket adjacent to the primary binding site, a common strategy in structure-guided drug design.

Conclusion

3-Ethyl-1-benzofuran-2-carboxylic acid represents a strategically designed molecule that leverages the proven therapeutic potential of the benzofuran scaffold. Its synthesis is achievable through robust and scalable chemical methods, and its structure is well-suited for potent and selective interaction with key biological targets, particularly enzymes involved in oncology pathways. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic applications of this promising compound, paving the way for the development of next-generation targeted therapies.

References

-

Watson, K., Park, K. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]

-

Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

-

Shamsuzzaman, Khan, S. S., & Siddiqui, N. Bioactive Benzofuran derivatives: A review. PubMed. [Link]

-

Watson, K., Park, K. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

-

Luo, Y., He, Q., Chen, S., & She, G. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Wikipedia. Perkin rearrangement. Wikipedia. [Link]

-

Watson, K., Park, K. Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]

-

Khan, I., Ibrar, A., Abbas, N., & Farooq, U. Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Bentham Science. [Link]

-

Bhaskar, G., & Yadav, G. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]

-

Smed, A., Lindhardt, A., & Skrydstrup, T. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]

-

Sharma, R., & Kumar, R. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ResearchGate. [Link]

-

Patel, J., Sharma, P., & Prajapati, S. SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

-

Palko, M., et al. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]

-

Gholap, S., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. [Link]

-

Aute ProgressBar. The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. LinkedIn. [Link]

-

ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate. ChemSynthesis. [Link]

-

Chemspace. Ethyl 3-methyl-1-benzofuran-2-carboxylate. Chemspace. [Link]

-

Sharma, A., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Xiang, Y., et al. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. [Link]

-

Eldehna, W. M., et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]

-

PubChem. Benzofuran-2-carboxylic acid. PubChem. [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 11. jocpr.com [jocpr.com]

- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 15. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Activity of 3-Ethyl-1-benzofuran-2-carboxylic acid

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1] This technical guide provides a comprehensive examination of the predicted biological activities of 3-Ethyl-1-benzofuran-2-carboxylic acid, a specific derivative within this promising class of compounds. While direct research on this exact molecule is limited, this document synthesizes the extensive body of knowledge on structurally related benzofuran-2-carboxylic acids to project its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a logical framework for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzofuran derivatives.

Introduction: The Benzofuran Core - A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of an oxygen heteroatom confer unique physicochemical properties that enable it to interact with a wide variety of biological targets. The derivatization of the benzofuran nucleus, particularly at the 2 and 3-positions, has yielded compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2]

The 2-carboxylic acid moiety is a key feature in many biologically active benzofurans, often serving as a crucial anchor for binding to enzyme active sites or receptors. The substituent at the 3-position plays a significant role in modulating the potency and selectivity of these interactions.[1] While extensive research has been conducted on benzofuran derivatives with various substituents at this position, the specific biological profile of 3-Ethyl-1-benzofuran-2-carboxylic acid remains largely unexplored in dedicated studies.

This guide, therefore, adopts a predictive approach, leveraging structure-activity relationship (SAR) data from analogous 3-substituted benzofuran-2-carboxylic acids to build a comprehensive profile of the potential biological activities of the 3-ethyl derivative.[1] By understanding the established mechanisms and experimental outcomes of its close chemical relatives, we can construct a robust hypothesis for the therapeutic promise of 3-Ethyl-1-benzofuran-2-carboxylic acid and provide a detailed roadmap for its empirical validation.

Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid

The synthesis of 3-substituted-1-benzofuran-2-carboxylic acids can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde with an α-halo ester, followed by cyclization and subsequent hydrolysis. For 3-Ethyl-1-benzofuran-2-carboxylic acid, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 3-Ethyl-1-benzofuran-2-carboxylic acid

Step 1: Synthesis of Ethyl 3-ethyl-1-benzofuran-2-carboxylate

-

To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (K2CO3) (3.0 eq).

-

Slowly add ethyl 2-bromobutanoate (1.2 eq) to the reaction mixture at ambient temperature.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with a 5% aqueous solution of hydrochloric acid (HCl), followed by water and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-ethyl-1-benzofuran-2-carboxylate.

-

Purify the crude ester using column chromatography.

Step 2: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic acid

-

Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) in ethanol.[3]

-

Add a solution of potassium hydroxide (KOH) (2.0 eq) dropwise to the cooled reaction mixture (10°C).[3]

-

Reflux the resulting mixture for 2-3 hours.[3]

-

Remove the excess ethanol under reduced pressure.

-

To the resulting solid, add a 5% aqueous HCl solution to precipitate the carboxylic acid.[3]

-

Collect the solid precipitate by filtration, wash with water, and dry to obtain 3-Ethyl-1-benzofuran-2-carboxylic acid.

-

Further purification can be achieved by recrystallization.

Potential Anticancer Activity

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Predicted Mechanism of Anticancer Action

Based on studies of related benzofuran derivatives, 3-Ethyl-1-benzofuran-2-carboxylic acid is predicted to exert its anticancer effects through one or more of the following mechanisms:

-

Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Modulation of Kinase Signaling Pathways: The dysregulation of protein kinases is a hallmark of many cancers. Benzofuran scaffolds have been found to inhibit various kinases, including those in the AKT/mTOR and MAPK signaling pathways, which are crucial for cancer cell growth and survival.[4][5]

-

Induction of Apoptosis: Benzofuran derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in promoting inflammation and cell survival in cancer. Some benzofuran derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5]

Caption: Predicted anticancer mechanisms of 3-Ethyl-1-benzofuran-2-carboxylic acid.

Experimental Workflow for Anticancer Evaluation

A systematic in vitro evaluation is crucial to validate the predicted anticancer activity of 3-Ethyl-1-benzofuran-2-carboxylic acid.

Experimental Protocol: In Vitro Anticancer Drug Screening

1. Cell Culture and Plating:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[7]

-

Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[8]

2. Compound Treatment:

-

Prepare a stock solution of 3-Ethyl-1-benzofuran-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Treat the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

3. Cytotoxicity Assay (MTT or SRB Assay):

-

Following treatment, assess cell viability using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[7]

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4. Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

To investigate the mechanism of cell death, treat cells with the compound at its IC50 concentration.

-

For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Table 1: Hypothetical IC50 Values for 3-Ethyl-1-benzofuran-2-carboxylic acid against Various Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) |

| MCF-7 | Breast | 5-15 |

| A549 | Lung | 10-25 |

| HCT116 | Colon | 8-20 |

| HeLa | Cervical | 7-18 |

Note: These values are hypothetical and serve as a predictive framework for initial screening experiments.

Potential Antimicrobial Activity

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Predicted Mechanism of Antimicrobial Action

The antimicrobial activity of benzofuran derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. Based on existing literature, 3-Ethyl-1-benzofuran-2-carboxylic acid may exhibit antimicrobial properties through:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Essential Enzymes: Benzofuran derivatives can inhibit key bacterial enzymes, such as DNA gyrase and β-lactamase, which are crucial for DNA replication and cell wall synthesis, respectively.

-

Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran compounds have been shown to inhibit the formation of bacterial biofilms.

Caption: Experimental workflow for determining MIC and MBC/MFC.

Experimental Workflow for Antimicrobial Susceptibility Testing

Standardized methods are essential for determining the antimicrobial efficacy of a new compound. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC).[10]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

-

Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).[11]

-

Prepare a stock solution of 3-Ethyl-1-benzofuran-2-carboxylic acid and perform serial two-fold dilutions in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Grow the microbial strains overnight to obtain fresh cultures.

-

Prepare a standardized inoculum of each microorganism (e.g., to a 0.5 McFarland standard).[12]

-

Dilute the standardized inoculum to the final required concentration in the appropriate broth.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial suspension.[12]

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

4. MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10]

Table 2: Predicted MIC Values for 3-Ethyl-1-benzofuran-2-carboxylic acid against Representative Microorganisms

| Microorganism | Type | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 8 - 32 |

| Escherichia coli | Gram-negative Bacteria | 16 - 64 |

| Candida albicans | Fungus (Yeast) | 4 - 16 |

Note: These values are hypothetical and serve as a predictive framework for initial screening experiments.

Potential Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by targeting key inflammatory pathways.[13]

Predicted Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often mediated by the inhibition of pro-inflammatory signaling cascades. 3-Ethyl-1-benzofuran-2-carboxylic acid is predicted to exert its anti-inflammatory activity by:

-

Inhibition of NF-κB Pathway: As mentioned in the context of cancer, the NF-κB pathway is a central regulator of inflammation. By inhibiting the activation of NF-κB, benzofuran derivatives can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[14]

-

Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in mediating inflammatory responses. Benzofuran compounds can inhibit the phosphorylation and activation of these kinases, leading to a reduction in inflammation.[5]

-

Inhibition of Pro-inflammatory Enzymes: Benzofuran derivatives can directly inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[15]

Caption: Predicted anti-inflammatory signaling pathway modulation.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of 3-Ethyl-1-benzofuran-2-carboxylic acid can be assessed using a cell-based model of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

1. Cell Culture and Treatment:

-

Use a murine macrophage cell line such as RAW 264.7.[16]

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of 3-Ethyl-1-benzofuran-2-carboxylic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[16]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[16]

-

Quantify the inhibition of NO production by the compound compared to the LPS-stimulated control.

3. Cytokine Measurement (ELISA):

-

Use the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]

-

Determine the dose-dependent inhibition of cytokine production by the compound.

4. Western Blot Analysis:

-

To investigate the effect on signaling pathways, lyse the cells after treatment and collect the protein.

-

Perform Western blotting to analyze the expression levels of key proteins such as COX-2, iNOS, and the phosphorylated forms of NF-κB and MAPK proteins.[16]

Conclusion and Future Directions

While direct experimental data on 3-Ethyl-1-benzofuran-2-carboxylic acid is not yet abundant, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound holds significant potential as a lead for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The logical next steps in the investigation of 3-Ethyl-1-benzofuran-2-carboxylic acid are clear:

-

Synthesis and Characterization: The first and most crucial step is the synthesis and thorough physicochemical characterization of the pure compound.

-

In Vitro Validation: The experimental protocols detailed in this guide should be systematically executed to validate the predicted biological activities and determine the potency (e.g., IC50, MIC) of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogs with variations at the 3-position will help to elucidate the SAR and optimize the biological activity.

-

In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their in vivo efficacy and assess their safety profiles.

This technical guide serves as a comprehensive starting point for researchers interested in exploring the therapeutic potential of 3-Ethyl-1-benzofuran-2-carboxylic acid. By leveraging the existing knowledge base and employing rigorous experimental validation, the scientific community can unlock the full potential of this promising benzofuran derivative.

References

-

OIE Terrestrial Manual 2012. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

ACS Publications. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. 2024. Available at: [Link]

-

RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. 2023. Available at: [Link]

-

IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. 2022. Available at: [Link]

-

Methodologies for antimicrobial susceptibility testing. Available at: [Link]

-

PubMed. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. 2023. Available at: [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. Available at: [Link]

-

Pure. In vitro antimicrobial susceptibility testing methods. 2018. Available at: [Link]

-

MDPI. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. 2023. Available at: [Link]

-

PMC - NIH. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Available at: [Link]

-

PMC - PubMed Central. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. 2023. Available at: [Link]

-

PMC. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. 2020. Available at: [Link]

-

Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

-

NIH. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

-

RSC Publishing. Anticancer therapeutic potential of benzofuran scaffolds. 2023. Available at: [Link]

-

NIH. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link]

-

ResearchGate. Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Available at: [Link]

-

ResearchGate. Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. Available at: [Link]

-

ResearchGate. Guidelines for the in vitro determination of anti‐inflammatory activity. Available at: [Link]

-

YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. 2022. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. 2010. Available at: [Link]

-

A study of anti-inflammatory activity of the benzofuran compound. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

-

ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. 2015. Available at: [Link]

-

RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. 2015. Available at: [Link]

-

bepls. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. 2023. Available at: [Link]

-

NCBI Bookshelf - NIH. Antimicrobial Susceptibility Testing. Available at: [Link]

-

ResearchGate. Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 767-773. Available at: [Link]

-

PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 2019. Available at: [Link]

-

PMC - PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. 2022. Available at: [Link]

-

Semantic Scholar. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. 2019. Available at: [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB | Request PDF. Available at: [Link]

-

MedCrave online. Mini review on important biological properties of benzofuran derivatives. 2016. Available at: [Link]

-

ChemSynthesis. ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. 2019. Available at: [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdb.apec.org [pdb.apec.org]

- 11. woah.org [woah.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. ijcrt.org [ijcrt.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Ethyl-1-benzofuran-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide focuses on a specific, yet highly promising, subclass: 3-Ethyl-1-benzofuran-2-carboxylic acid and its derivatives. We will delve into the synthetic pathways for constructing this core structure, explore the nuances of its chemical characterization, and discuss the therapeutic potential of its analogs based on structure-activity relationship (SAR) studies of closely related compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Benzofuran Core

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a recurring structural unit in a multitude of natural and synthetic molecules with significant pharmacological properties.[1] The inherent bioactivity of the benzofuran nucleus has propelled its derivatives into the forefront of drug discovery, with applications spanning a wide range of therapeutic areas.[2] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone, the vasodilator benziodarone, and the gout medication benzbromarone.[3]

The substitution pattern on the benzofuran ring system plays a critical role in defining the biological activity of the resulting derivatives. The C2 and C3 positions of the furan ring are particularly amenable to functionalization, allowing for the introduction of diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic profiles. The presence of a carboxylic acid group at the C2 position is a common feature in many bioactive benzofuran derivatives, often serving as a key interaction point with biological targets.[4] This guide will specifically focus on derivatives bearing an ethyl group at the C3 position and a carboxylic acid at the C2 position, a substitution pattern that holds considerable promise for the development of novel therapeutic agents.

Synthetic Strategies for 3-Alkyl-1-benzofuran-2-carboxylic Acids

The construction of the 3-alkyl-1-benzofuran-2-carboxylic acid scaffold can be achieved through several synthetic routes. While a direct, one-pot synthesis of 3-ethyl-1-benzofuran-2-carboxylic acid is not extensively documented, established methods for the synthesis of analogous 3-methyl and 3-phenyl derivatives provide a robust framework for its preparation. The most common and reliable approach involves a multi-step sequence starting from a suitably substituted phenol.

General Synthetic Pathway

A logical and adaptable synthetic route to 3-ethyl-1-benzofuran-2-carboxylic acid is outlined below. This pathway is based on well-established organic chemistry principles and has been successfully applied to the synthesis of similar analogs.[5]

Caption: General synthetic pathway to 3-ethyl-1-benzofuran-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Ethyl-1-benzofuran-2-carboxylate

This protocol is adapted from established procedures for the synthesis of analogous 3-substituted benzofuran-2-carboxylates.[4][5]

Step 1: Condensation of Salicylaldehyde with Ethyl α-bromobutyrate

-

To a solution of salicylaldehyde (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

To this suspension, add ethyl α-bromobutyrate (1.1-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3-ethyl-1-benzofuran-2-carboxylate.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Acetonitrile or DMF are used as they are polar enough to dissolve the reactants but do not participate in the reaction.

-

Anhydrous Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on the ethyl α-bromobutyrate. It is crucial to use an anhydrous base to prevent unwanted side reactions.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.

Detailed Experimental Protocol: Hydrolysis to 3-Ethyl-1-benzofuran-2-carboxylic Acid

Step 2: Alkaline Hydrolysis of the Ester

-

Dissolve the purified ethyl 3-ethyl-1-benzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a mineral acid, such as hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 3-ethyl-1-benzofuran-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Alkaline Hydrolysis: This is a standard and efficient method for the saponification of esters to their corresponding carboxylic acids.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the free carboxylic acid, which is typically a solid at room temperature.

Characterization of 3-Ethyl-1-benzofuran-2-carboxylic Acid and its Derivatives

The structural elucidation and confirmation of purity of the synthesized compounds are paramount. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Observations for 3-Ethyl-1-benzofuran-2-carboxylate |

| ¹H NMR Spectroscopy | To determine the number and types of protons and their connectivity. | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the benzofuran ring, and the carboxylic acid proton (if not exchanged with D₂O). The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.[6][7] |

| ¹³C NMR Spectroscopy | To determine the number and types of carbon atoms in the molecule. | Resonances for the ethyl group carbons, the carboxylic acid carbonyl carbon, and the carbons of the benzofuran ring system. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-H bonds of the benzofuran ring and the ethyl group. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating a high degree of purity. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, O) in the molecule. | The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula. |

Therapeutic Potential and Structure-Activity Relationships (SAR)

While specific biological activity data for 3-ethyl-1-benzofuran-2-carboxylic acid is not extensively reported in the public domain, the therapeutic potential of this scaffold can be inferred from the known activities of its structural analogs. The benzofuran-2-carboxylic acid core is a versatile pharmacophore, and modifications at the C3 position have been shown to significantly influence biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The substitution pattern on the benzofuran ring is a critical determinant of cytotoxic activity. For instance, certain 3-substituted benzofuran-2-carboxylic acid derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[8] The ethyl group at the C3 position, being a small lipophilic group, could potentially enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Caption: SAR of 3-substituted benzofuran-2-carboxylic acids in anticancer activity.

Antimicrobial and Antifungal Activity

Benzofuran derivatives have also been investigated for their antimicrobial and antifungal properties. The presence of a lipophilic substituent at the C3 position, such as an ethyl group, may contribute to the disruption of microbial cell membranes. Furthermore, the carboxylic acid moiety at the C2 position can participate in hydrogen bonding interactions with key enzymes or proteins in microorganisms, leading to their inhibition.[4]

Other Potential Therapeutic Applications

The versatility of the benzofuran scaffold suggests that 3-ethyl-1-benzofuran-2-carboxylic acid derivatives could be explored for a range of other therapeutic applications, including:

-

Inhibitors of Ischemic Cell Death: 3-substituted-benzofuran-2-carboxylic esters have been identified as inhibitors of ischemic cell death, suggesting a potential role in the treatment of stroke and myocardial infarction.[3]

-

Enzyme Inhibition: The benzofuran nucleus can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases and proteases.

Future Directions and Conclusion

The 3-ethyl-1-benzofuran-2-carboxylic acid core represents a promising scaffold for the development of novel therapeutic agents. The synthetic pathways to this core are well-precedented and can be readily adapted from existing literature on analogous compounds. While specific biological data for the 3-ethyl derivative is currently limited, the known activities of related benzofuran-2-carboxylic acids provide a strong rationale for its investigation in various therapeutic areas, particularly in oncology and infectious diseases.

Future research in this area should focus on:

-

Optimization of the synthetic route to improve yields and reduce the number of steps.

-

Systematic biological evaluation of 3-ethyl-1-benzofuran-2-carboxylic acid and its derivatives against a panel of cancer cell lines and microbial strains.

-

Elucidation of the mechanism of action of any active compounds to identify their molecular targets.

-

Exploration of a diverse range of analogs by modifying the substituents on the benzene ring and by derivatizing the carboxylic acid group to generate esters and amides, in order to build a comprehensive structure-activity relationship profile.

References

- Bhaskar, V. V., & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-773.

-

Suh, J., Yi, K. Y., Lee, Y. S., Kim, E., Yum, E. K., & Yoo, S. E. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362–6365. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2013). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 3(45), 22764. [Link]

-

Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1–7. [Link]

- Suh, J., Yi, K. Y., Lee, Y.-S., Kim, E., Yum, E. K., & Yoo, S.-e. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-6365.

- Reddy, T. S., & Sridhar, B. (2018).

- Kwiecień, H., & Kowalewska, M. (2013).

-

El-Sayed, M. A. A., Abbas, H.-S. M., El-Agrody, A. M., El-Gazzar, M. G., & El-Gendy, M. A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269–1285. [Link]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link]

-

Kossakowski, J., Ostrowska, K., & Ceniecka, I. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Abdel-Moneim, D. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12838–12862. [Link]

-

Lind, F., & Larhed, M. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(24), 5961. [Link]

- Unknown. (n.d.). Benzofurancarboxylic acid derivatives, their preparation and their inclusion in lipogenesis inhibiting compositions.

- Unknown. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.

- Sharma, A., Kumar, V., & Kumar, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-8.

Sources